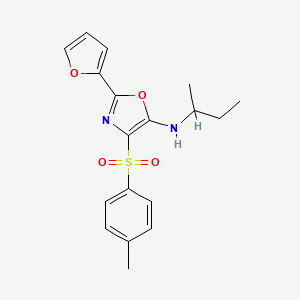

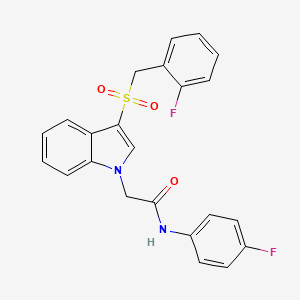

2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

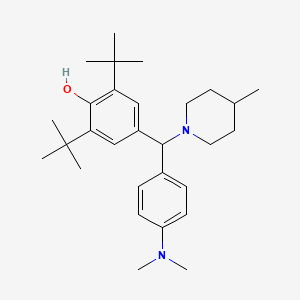

This compound belongs to a class of synthetic compounds known for their potential in modifying immune response and showing promising antitumor and antiallergic activities. The specific interactions at the molecular level, including the modulation of immune cells and potential in disrupting tubulin polymerization, highlight its significance in scientific research.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves complex organic synthesis techniques, including the use of protecting groups and nucleophilic substitution reactions. For instance, the synthesis of similar compounds has demonstrated the effectiveness of sulfonamide groups in enhancing the biological activity of pharmaceutical agents through meticulous synthetic pathways (Spjut et al., 2010).

Molecular Structure Analysis

Quantum chemical insights into related compounds reveal the significance of molecular structure in determining the biological activity and interaction with biological targets. The analysis often includes density functional theory (DFT) calculations to understand the electronic structure, natural bond orbital (NBO) analysis, and vibrational spectroscopy studies, providing a deep understanding of the molecular interactions at play (Mary et al., 2020).

Chemical Reactions and Properties

Compounds within this class participate in a variety of chemical reactions, showcasing their versatility in chemical synthesis and pharmaceutical applications. Their reactivity includes the formation of hydrogen-bonded interactions, which is crucial for their biological activity and interaction with biological macromolecules. The chemical properties are tailored through specific substitutions on the molecular scaffold to enhance desired biological effects (Owa et al., 2002).

Applications De Recherche Scientifique

Synthetic Chemistry Applications

A study by Spjut et al. (2010) highlighted the design, synthesis, and evaluation of the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for protecting hydroxyl groups. The Fsec group demonstrates stability under acidic conditions and is cleaved under mild basic conditions, showcasing its potential utility in the synthesis of complex molecules, including those related to 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide (Spjut, Qian, & Elofsson, 2010).

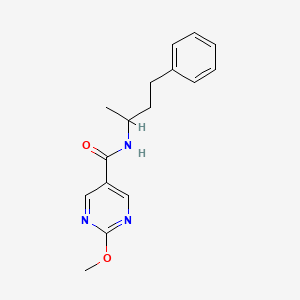

Pharmacological Applications

Research by Wang et al. (2004) explored the immunomodulating effects of a novel synthetic compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763), demonstrating its potential in augmenting the immune response to tumors. This compound was found to enhance the response of lymphocytes and macrophages, leading to an increase in tumor cell destruction, highlighting its potential therapeutic applications in cancer immunotherapy (Wang, Ruszala-Mallon, Wallace, Citarella, Lin, & Durr, 2004).

Analytical Chemistry

Dowling et al. (2017) investigated the thermal degradation of modafinil and its analogs, including the relevance of sulfonamide structures in analytical chemistry. This study underscores the importance of understanding the stability and degradation pathways of sulfonamide compounds, which can inform the development of analytical methods for such compounds (Dowling, Kavanagh, Talbot, O'Brien, Hessman, McLaughlin, Twamley, & Brandt, 2017).

Antimicrobial Research

Ghorab et al. (2015) focused on the synthesis of novel sulfonamide derivatives for their cytotoxic activity against cancer cell lines, demonstrating the broader pharmacological applications of sulfonamide compounds, including antimicrobial and anticancer properties (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Safety And Hazards

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F2N2O3S/c24-17-9-11-18(12-10-17)26-23(28)14-27-13-22(19-6-2-4-8-21(19)27)31(29,30)15-16-5-1-3-7-20(16)25/h1-13H,14-15H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKHETGLTUNZMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2487136.png)

![3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2487142.png)

![(E)-N-[2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2487148.png)

![4-(2-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2487157.png)